6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine is a synthetic compound that features a bromine atom, an imidazole ring, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Imidazole Ring: The imidazole ring can be introduced via nucleophilic substitution reactions, where the naphthyridine core is reacted with an imidazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the naphthyridine core.
Reduction: Reduced forms of the compound, potentially altering the imidazole ring or the naphthyridine core.
Substitution: New compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The naphthyridine core may intercalate with DNA, affecting transcription and replication processes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine: Similar structure but with a chlorine atom instead of bromine.
6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine: Similar structure but with a fluorine atom instead of bromine.
6-iodo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine imparts unique properties such as higher reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its chloro, fluoro, and iodo analogs, which may exhibit different reactivity and binding characteristics.
Properties
Molecular Formula |
C16H18BrN5 |
---|---|
Molecular Weight |
360.25 g/mol |
IUPAC Name |
6-bromo-N-(3-imidazol-1-ylpropyl)-5,7-dimethyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C16H18BrN5/c1-11-13-4-5-14(21-16(13)20-12(2)15(11)17)19-6-3-8-22-9-7-18-10-22/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,19,20,21) |
InChI Key |
MTSPHABLFRPELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC(=C1Br)C)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.